4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine
Description
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and an isopropyl group at position 2. This scaffold is synthesized via refluxing thienopyrimidone derivatives with phosphorus oxychloride (POCl₃) and pyridine, a method commonly employed for chlorination at the 4-position . Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes.
Properties
Molecular Formula |
C9H9ClN2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)8-11-7(10)6-3-4-13-9(6)12-8/h3-5H,1-2H3 |
InChI Key |
UWEXHIIXENNDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CS2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclocondensation
The thieno[2,3-d]pyrimidine scaffold is typically constructed using Gewald reaction -derived intermediates.
- Step 1 : Synthesize 2-amino-5-isopropylthiophene-3-carbonitrile via a modified Gewald reaction:
- Step 2 : Form the pyrimidine ring by reacting the aminothiophene with formamidine acetate in methanol under basic conditions (e.g., sodium methoxide):
Chlorination at Position 4
Introduce the chlorine substituent using phosphorus oxychloride (POCl₃) :
- Procedure : Reflux the hydroxy intermediate in excess POCl₃ for 6–10 hours.
- Workup : Quench with ice water, extract with chloroform, and purify via recrystallization.
- Yield : ~55–90%.
Alternative Route: Direct Substitution
For pre-formed thieno[2,3-d]pyrimidine derivatives:
- Step 1 : Start with 2-chlorothieno[2,3-d]pyrimidine (synthesized via POCl₃ chlorination of the dihydroxy precursor).
- Step 2 : Perform nucleophilic substitution at position 2 using isopropylmagnesium bromide under anhydrous conditions.
- Solvent: Tetrahydrofuran (THF), −78°C to room temperature.
- Challenges: Limited literature on direct C–H functionalization at position 2; coupling reactions (e.g., Suzuki-Miyaura) may require boronated intermediates.
Microwave-Assisted Optimization
To enhance efficiency:
- Use microwave irradiation (200 W, 10–15 minutes) for cyclization or substitution steps, reducing reaction times from hours to minutes.
- Example: Microwave-assisted imidamide formation from DMF-DMA achieved 95% yield in 10 minutes.
Key Reaction Parameters
Analytical Data Comparison
Challenges and Solutions
- Regioselectivity : Ensure chlorination occurs exclusively at position 4 by using sterically hindered bases (e.g., Hunig’s base).
- Isopropyl Introduction : Pre-functionalized thiophene precursors (e.g., 2-isopropyl-3-aminothiophene) are ideal but may require custom synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidine derivatives can be formed.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of thieno[2,3-d]pyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Research Findings
Synthetic Flexibility : The 4-chloro substituent allows efficient derivatization. For instance, reacting 4-chloro derivatives with hydrazine yields hydrazinyl intermediates, which are precursors to triazolo-pyrimidines with enhanced bioactivity .
Structure-Activity Relationships (SAR) :
- Lipophilic groups (e.g., isopropyl, CF₃) improve blood-brain barrier penetration, crucial for CNS-targeted drugs .
- Bulky substituents at position 2 may sterically hinder interactions with certain enzymes, reducing off-target effects .
Comparative Efficacy: Triazole-fused derivatives () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming non-fused analogues (MIC >32 µg/mL) .
Biological Activity
4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₉H₉ClN₂S
- Molecular Weight : 212.70 g/mol
- CAS Number : 1251278-87-1
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
These findings suggest that the compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Anti-inflammatory Activity
The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have also been documented. In vitro assays demonstrated that these compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS.
This indicates that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidines is influenced by their structural features. Substituents at various positions on the pyrimidine ring can significantly enhance or diminish activity.
- Electron-withdrawing groups (e.g., chloro substituents) tend to increase potency.
- Alkyl substitutions (like propan-2-yl) can enhance lipophilicity, improving cellular uptake.
Study on Anticancer Activity
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their anticancer properties against colorectal cancer cells (HCT-116). The results indicated that compounds with propan-2-yl substitutions exhibited superior cytotoxicity compared to their unsubstituted counterparts, suggesting a structure-dependent enhancement of activity .
Study on Anti-inflammatory Effects
In an investigation of anti-inflammatory effects using carrageenan-induced paw edema models in rats, derivatives including this compound showed significant reductions in edema compared to controls . This underscores the compound's potential as an anti-inflammatory agent.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation (e.g., distinguishing isopropyl groups at C2 vs. C4) .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) and detects byproducts from incomplete chlorination or substitution .
- GC-MS : Identifies volatile impurities and validates molecular ion peaks for low-molecular-weight intermediates .
How do substituents on the thieno[2,3-d]pyrimidine scaffold influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Methodological Note : Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding rational substituent design .
What are the common reagents for functional group transformations in thieno[2,3-d]pyrimidine chemistry?
Basic Research Question
- Substitution : NaH/K₂CO₃ in DMF for nucleophilic displacement of the 4-chloro group .
- Oxidation : Dess-Martin periodinane (DMP) oxidizes alcohols to ketones with >90% efficiency .
- Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the thieno core .
How can contradictions in biological activity data among structural analogs be resolved?
Advanced Research Question
Strategies :
- Assay Standardization : Control variables like cell line viability (e.g., MIC vs. IC50 in antimicrobial vs. anticancer assays) .
- Metabolic Stability Testing : Use liver microsomes to assess if pharmacokinetic differences (e.g., propyl vs. methyl substituents) explain divergent in vivo results .
- Crystallographic Analysis : Resolve stereochemical ambiguities (e.g., XRD for absolute configuration) that may affect target binding .
What synthetic routes introduce the 4-chloro group in thieno[2,3-d]pyrimidine derivatives?
Basic Research Question
- Direct Chlorination : POCl₃ at reflux (110°C) for 6 hours converts hydroxyl or amino groups to chloro .
- Post-Functionalization : Suzuki-Miyaura coupling of pre-chlorinated intermediates (e.g., 4-chlorophenyl boronic acid) .
How does pH affect the stability of this compound?
Advanced Research Question
- Acidic Conditions (pH < 4) : Hydrolysis of the 4-chloro group occurs, forming hydroxyl derivatives.
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, ideal for biological assays .
Methodology : Monitor degradation via HPLC at λ = 254 nm .
What are key considerations for scaling up laboratory synthesis?
Basic Research Question
- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs in cross-coupling reactions .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for gram-scale batches .
How can computational docking guide the design of target-selective derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
